n2-[({4-[(4-Aminophenyl)sulfonyl]phenyl}amino)methyl]-1,3,5-triazine-2,4,6-triamine
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Overview
Description
The compound n2-[({4-[(4-Aminophenyl)sulfonyl]phenyl}amino)methyl]-1,3,5-triazine-2,4,6-triamine is a complex organic molecule that features a triazine core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n2-[({4-[(4-Aminophenyl)sulfonyl]phenyl}amino)methyl]-1,3,5-triazine-2,4,6-triamine typically involves multiple steps, starting with the preparation of the triazine core. The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and an appropriate amine. The subsequent steps involve the introduction of the sulfonyl and aminophenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
n2-[({4-[(4-Aminophenyl)sulfonyl]phenyl}amino)methyl]-1,3,5-triazine-2,4,6-triamine: undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The sulfonyl and aminophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as nitro-substituted triazines, reduced amines, and substituted sulfonyl derivatives.
Scientific Research Applications
n2-[({4-[(4-Aminophenyl)sulfonyl]phenyl}amino)methyl]-1,3,5-triazine-2,4,6-triamine: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which n2-[({4-[(4-Aminophenyl)sulfonyl]phenyl}amino)methyl]-1,3,5-triazine-2,4,6-triamine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The sulfonyl and aminophenyl groups play a crucial role in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazine derivatives such as:
- N-Phenethyl-4-piperidinone
1-Boc-4-AP: (tert-butyl 4-(phenylamino)piperidine-1-carboxylate)
4-ANPP: (4-anilinopiperidine)
Uniqueness
What sets n2-[({4-[(4-Aminophenyl)sulfonyl]phenyl}amino)methyl]-1,3,5-triazine-2,4,6-triamine apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
17051-80-8 |
---|---|
Molecular Formula |
C16H18N8O2S |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-N-[[4-(4-aminophenyl)sulfonylanilino]methyl]-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C16H18N8O2S/c17-10-1-5-12(6-2-10)27(25,26)13-7-3-11(4-8-13)20-9-21-16-23-14(18)22-15(19)24-16/h1-8,20H,9,17H2,(H5,18,19,21,22,23,24) |
InChI Key |
ALKZXFMOUFAICT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NCNC3=NC(=NC(=N3)N)N |
Origin of Product |
United States |
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